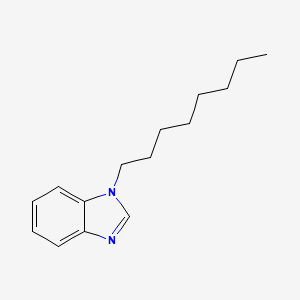

1-Octylbenzimidazole

Description

Properties

IUPAC Name |

1-octylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-3-4-5-6-9-12-17-13-16-14-10-7-8-11-15(14)17/h7-8,10-11,13H,2-6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSQYTBESFITPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42032-46-2 | |

| Record name | 1-Octylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octylbenzimidazole can be synthesized through the covalent attachment of this compound to γ-chloropropyl silica . The synthesis involves the reaction of benzimidazole with an octyl halide under specific conditions to introduce the octyl group at the nitrogen atom of the benzimidazole ring. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Octylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the benzimidazole ring or the octyl group.

Substitution: The benzimidazole ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halides, acids, or bases are employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can introduce various functional groups to the benzimidazole ring.

Scientific Research Applications

Pharmaceutical Applications

1-Octylbenzimidazole and its derivatives have shown promising results in pharmaceutical research, particularly as potential therapeutic agents.

- Anticancer Properties : Research indicates that benzimidazole derivatives, including this compound, exhibit significant anti-cancer activities. For instance, computational studies have demonstrated that certain benzimidazole derivatives can inhibit mitochondrial Heat Shock Protein 60 (HSP60), which is implicated in cancer cell survival. These compounds were found to bind effectively to HSP60, suggesting their potential as anti-cancer drugs targeting hepatocellular carcinoma (HCC) .

- Antimicrobial Activity : The antimicrobial efficacy of benzimidazole derivatives has been extensively studied. For example, certain derivatives displayed notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. These compounds showed minimal inhibitory concentrations (MIC) that were competitive with standard antibiotics .

- Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of benzimidazole derivatives. Specific compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .

Antimicrobial Applications

The structural characteristics of this compound make it a candidate for developing new antimicrobial agents.

- Broad-spectrum Antimicrobial Activity : Research has shown that this compound exhibits activity against a range of pathogens, including fungi and bacteria. In particular, studies indicated effectiveness against Candida albicans and Aspergillus niger, with MIC values suggesting moderate antifungal activity .

- Hybrid Compounds : The creation of benzimidazole-triazole hybrids has been explored to enhance antimicrobial properties further. These hybrids have demonstrated improved efficacy against both Gram-positive and Gram-negative bacteria, indicating the versatility of the benzimidazole scaffold in drug development .

Corrosion Inhibition

This compound has also found applications in materials science, particularly as a corrosion inhibitor.

- Corrosion Inhibition in Acidic Environments : Studies have shown that 1-Octyl-2-octylthio-1H-benzimidazole is effective in preventing corrosion in carbon steel exposed to hydrochloric acid (HCl). The compound acts by forming a protective film on the metal surface, significantly reducing corrosion rates .

- Mechanistic Insights : Quantum chemical studies have provided insights into the mechanisms by which benzimidazole derivatives inhibit corrosion. These studies suggest that the adsorption of these compounds on metal surfaces is influenced by their molecular structure and electronic properties .

Data Summary

Case Study 1: Anticancer Activity

A study conducted on various benzimidazole derivatives revealed that specific compounds showed high binding affinity to HSP60, indicating potential as novel anticancer agents. The study utilized both in-silico docking and molecular dynamics simulations to validate these findings.

Case Study 2: Corrosion Resistance

Research into the use of 1-Octyl-2-octylthio-1H-benzimidazole as a corrosion inhibitor demonstrated significant effectiveness in reducing corrosion rates in carbon steel subjected to acidic environments. This was supported by both experimental data and quantum chemical modeling.

Mechanism of Action

The mechanism of action of 1-Octylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, benzimidazole derivatives are known to interact with DNA, proteins, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Impact : Longer chains increase molecular weight and lipophilicity. The octyl group in this compound significantly boosts hydrophobicity compared to methyl and butyl analogs, influencing solubility and reactivity in organic media .

Commercial Pricing (2023 Data)

Pricing data from Ionic Liquids Technologies GmbH (2023 catalog) reveals trends in bulk cost efficiency:

| Compound Name | 25 g Price (€) | Price per Gram (€/g) |

|---|---|---|

| 1-Methylbenzimidazole | 152.00 | 6.08 |

| 1-Butylbenzimidazole | 160.00 | 6.40 |

| This compound | 156.00 | 6.24 |

Key Observations :

- Despite its larger molecular size, this compound is priced competitively, suggesting optimized industrial synthesis or scaled production.

- Bulk discounts (e.g., 1 kg of 1-methylbenzimidazole costs €1,231.00, or ~€1.23/g) highlight economies of scale, though similar data for this compound is unavailable .

Physicochemical Properties

- Solubility: The octyl chain renders this compound highly soluble in chloroform, dichloromethane, and other nonpolar solvents, unlike its shorter-chain analogs.

- Thermal Stability : Benzimidazoles generally exhibit high thermal stability, with melting points increasing marginally with alkyl chain length due to van der Waals interactions.

Biological Activity

1-Octylbenzimidazole is a derivative of the benzimidazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and applications in various therapeutic contexts.

Benzimidazole derivatives, including this compound, are recognized for their broad-spectrum biological activities, including antimicrobial, antiviral, antifungal, anticancer, and anti-inflammatory properties. The structural diversity of these compounds allows for a wide range of interactions within biological systems, making them valuable in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of o-phenylenediamine with octanal or its derivatives. This reaction can be optimized through various methods such as refluxing in solvents like ethanol or using microwave-assisted synthesis to enhance yield and purity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 | |

| Escherichia coli | 4 | |

| Candida albicans | 8 |

These findings indicate that this compound can be compared favorably with standard antibiotics like ciprofloxacin and norfloxacin.

Antiviral Activity

Recent research has highlighted the antiviral potential of benzimidazole derivatives. Specifically, studies have indicated that compounds similar to this compound may inhibit viral replication through mechanisms that involve interference with viral enzymes.

Case Study: Antiviral Efficacy

A study evaluated the antiviral activity of benzimidazole derivatives against SARS-CoV-2. The results demonstrated that certain derivatives exhibited promising inhibitory effects on viral replication, suggesting potential for further development as antiviral agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives is crucial for understanding their biological efficacy. Modifications at different positions on the benzimidazole ring can significantly influence their potency and selectivity.

Table 2: Structure-Activity Relationships in Benzimidazoles

Q & A

Basic Question

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS with retention time comparison to standards .

- Elemental Analysis : Verify %C, %H, %N against theoretical values (±0.3% tolerance) .

- Spectroscopic Consistency : Ensure NMR peak integrals match expected proton ratios and absence of extraneous peaks .

- Melting Point : Compare to literature values (±2°C deviation) for known derivatives .

How should researchers validate conflicting spectral data for this compound derivatives?

Advanced Question

- Parameter Review : Re-examine solvent effects (e.g., DMSO vs. CDCl in NMR) and instrument calibration .

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for structural ambiguity or LC-MS for purity disputes) .

- Statistical Analysis : Apply principal component analysis (PCA) to batch data to identify outliers .

- Literature Comparison : Analyze discrepancies in context of substituent electronic effects (e.g., alkyl chain length altering benzimidazole ring reactivity) .

What methodological frameworks are suitable for formulating research questions about this compound’s mechanisms?

Advanced Question

- FINER Criteria : Ensure questions are F easible (e.g., scalable synthesis), I nteresting (novel pharmacological targets), N ovel (understudied alkyl chain effects), E thical (non-human models), and R elevant (antimicrobial resistance applications) .

- PICO Framework : Define P opulation (e.g., bacterial strains), I ntervention (this compound treatment), C omparison (existing antifungals), and O utcome (MIC values) for hypothesis-driven studies .

How can researchers address contradictions in biological activity data for this compound analogs?

Advanced Question

- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) and control for solvent cytotoxicity .

- Structural-Activity Relationships (SAR) : Compare logP, steric bulk, and hydrogen-bonding capacity across analogs to explain variability .

- Model Systems : Validate findings in multiple models (in vitro enzyme inhibition vs. in vivo toxicity) .

- Meta-Analysis : Use tools like Web of Science to aggregate data and identify trends (e.g., alkyl chain length vs. IC) .

What strategies improve the reproducibility of pharmacological studies on this compound?

Advanced Question

- Detailed Protocols : Document cell culture conditions (passage number, media serum%) and compound stability in DMSO .

- Blinded Experiments : Assign compound administration and data analysis to separate teams .

- Negative Controls : Include vehicle-only and reference drug (e.g., fluconazole for antifungal assays) .

- Data Transparency : Share raw spectra, assay plates, and statistical code via repositories like Zenodo .

How can computational methods enhance the study of this compound’s interactions?

Advanced Question

- Molecular Docking : Use AutoDock Vina to predict binding affinities with cytochrome P450 or fungal lanosterol demethylase .

- MD Simulations : Analyze alkyl chain flexibility in lipid bilayers to explain membrane permeability .

- QSAR Modeling : Train models on IC data from analogs to prioritize synthetic targets .

What ethical considerations apply to non-clinical studies of this compound?

Basic Question

- Safety Protocols : Follow institutional guidelines for handling cytotoxic compounds (e.g., PPE, waste disposal) .

- Data Integrity : Avoid selective reporting; disclose all replicates and outliers .

- Collaboration Ethics : Acknowledge contributions (e.g., NMR facility staff) and disclose funding sources .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.